3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde
Overview
Description
3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde is an organic compound with the molecular formula C11H14O3 It is a derivative of benzaldehyde, characterized by the presence of methoxy, hydroxy, and isopropyl groups attached to the benzene ring
Preparation Methods
The synthesis of 3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde can be achieved through several synthetic routes. One common method involves the Perkin condensation of 3,4,5-trimethoxyphenylacetic acid with 3-hydroxy-4-methoxybenzaldehyde, followed by decarboxylation of the intermediate cinnamic acid using copper and quinoline . Industrial production methods may vary, but they typically involve similar condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde has several applications in scientific research:
Chemistry: It serves as a starting material for the synthesis of various organic compounds and intermediates.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde can be compared with similar compounds such as:
3-Hydroxy-4-methoxybenzaldehyde (Isovanillin): Both compounds share similar functional groups but differ in the presence of the isopropyl group in this compound, which may confer unique chemical properties and reactivity.
Properties
IUPAC Name |
4-hydroxy-3-methoxy-5-propan-2-ylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7(2)9-4-8(6-12)5-10(14-3)11(9)13/h4-7,13H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAHDZGICFFGFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1)C=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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